molecular formula C13H16O B12532543 1-Phenylbicyclo[2.2.1]heptan-7-ol CAS No. 656259-96-0

1-Phenylbicyclo[2.2.1]heptan-7-ol

Cat. No.: B12532543
CAS No.: 656259-96-0
M. Wt: 188.26 g/mol
InChI Key: UOIOEEJVUAQKCB-UHFFFAOYSA-N
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Description

1-Phenylbicyclo[221]heptan-7-ol is a chemical compound with the molecular formula C13H16O It is a derivative of norbornane, a bicyclic hydrocarbon, and features a phenyl group attached to the bicyclo[221]heptane structure

Preparation Methods

The synthesis of 1-Phenylbicyclo[2.2.1]heptan-7-ol typically involves the following steps:

    Diels-Alder Reaction: The initial step often involves a Diels-Alder reaction between cyclopentadiene and a suitable dienophile, such as phenylacetylene, to form the bicyclo[2.2.1]heptane core.

    Hydroxylation: The resulting bicyclic compound is then subjected to hydroxylation to introduce the hydroxyl group at the 7-position. This can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on cost-effectiveness and yield.

Chemical Reactions Analysis

1-Phenylbicyclo[2.2.1]heptan-7-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone using reagents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form the corresponding alkane using hydrogenation catalysts such as palladium on carbon (Pd/C).

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Phenylbicyclo[2.2.1]heptan-7-ol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein-ligand binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 1-Phenylbicyclo[2.2.1]heptan-7-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl group can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various cellular processes, including signal transduction and metabolic pathways.

Comparison with Similar Compounds

1-Phenylbicyclo[2.2.1]heptan-7-ol can be compared with other similar compounds, such as:

    7-Norbornanol: Lacks the phenyl group, making it less versatile in terms of chemical reactivity and applications.

    Borneol: Contains a similar bicyclic structure but with different substituents, leading to distinct chemical and biological properties.

    Isoborneol: An isomer of borneol with different stereochemistry, affecting its reactivity and interactions.

The uniqueness of this compound lies in its combination of the bicyclic core and the phenyl group, which imparts unique chemical and biological properties.

Properties

CAS No.

656259-96-0

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

1-phenylbicyclo[2.2.1]heptan-7-ol

InChI

InChI=1S/C13H16O/c14-12-10-6-8-13(12,9-7-10)11-4-2-1-3-5-11/h1-5,10,12,14H,6-9H2

InChI Key

UOIOEEJVUAQKCB-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2O)C3=CC=CC=C3

Origin of Product

United States

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